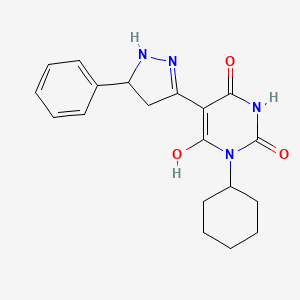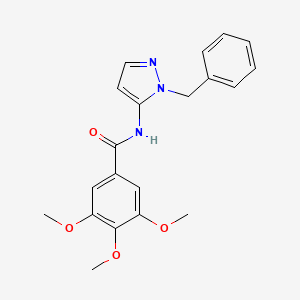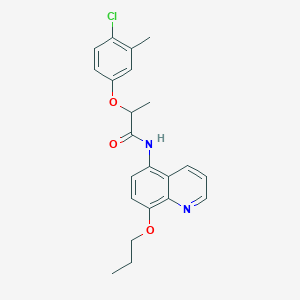
(5Z)-3-cyclohexyl-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5Z)-3-ciclohexil-6-hidroxi-5-(5-fenilpirazolidin-3-ilideno)pirimidina-2,4(3H,5H)-diona” es un nombre largo, pero su estructura revela su importancia. Vamos a analizarlo:
Fórmula Química: CHNO
Nombre IUPAC: (5Z)-3-ciclohexil-6-hidroxi-5-(5-fenilpirazolidin-3-ilideno)pirimidina-2,4(3H,5H)-diona
Este compuesto pertenece a la clase de los derivados de pirimidina y presenta un fragmento de pirazolidin-3-ilideno. Su intrigante estructura sugiere posibles actividades biológicas.
Métodos De Preparación
Rutas Sintéticas: Existen varias rutas sintéticas para este compuesto. Un enfoque común implica la reacción de ciclohexanona con hidrato de hidracina para formar la hidrazona correspondiente. La ciclación posterior con isocianato de fenilo produce el compuesto objetivo.
Producción Industrial: Aunque no se produce ampliamente a nivel industrial, los laboratorios de investigación lo sintetizan para futuras investigaciones.
Análisis De Reacciones Químicas
Reacciones:
Oxidación: El grupo hidroxilo puede sufrir oxidación para formar una cetona.
Reducción: La reducción del anillo de pirimidina puede producir un derivado dihidropirimidínico.
Sustitución: El grupo fenilo es susceptible a reacciones de sustitución aromática electrófila.
- Hidrato de hidracina
- Isocyanato de fenilo
Productos Principales: El producto principal de la ruta sintética descrita anteriormente es el propio compuesto objetivo.
Aplicaciones Científicas De Investigación
Química:
- Catálisis : Investigado como posible catalizador debido a su estructura única.
- Química Supramolecular : Forma complejos interesantes con iones metálicos.
- Propiedades Anticancerígenas : Algunos estudios sugieren sus efectos citotóxicos contra las células cancerosas.
- Actividad Antibacteriana : Muestra potencial antibacteriano.
- Efectos Antiinflamatorios : Puede modular las vías inflamatorias.
- Síntesis de Tintes : Se utiliza en la preparación de tintes y pigmentos.
Mecanismo De Acción
El mecanismo exacto sigue siendo un área activa de investigación. Probablemente implique interacciones con objetivos celulares, potencialmente afectando las vías de señalización o los procesos enzimáticos.
Comparación Con Compuestos Similares
Si bien es único en su estructura, comparte similitudes con otros derivados de pirimidina, como el 5-fluorouracilo y la citosina.
Propiedades
Fórmula molecular |
C19H22N4O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-6-hydroxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22N4O3/c24-17-16(15-11-14(21-22-15)12-7-3-1-4-8-12)18(25)23(19(26)20-17)13-9-5-2-6-10-13/h1,3-4,7-8,13-14,21,25H,2,5-6,9-11H2,(H,20,24,26) |
Clave InChI |
WSGJJTLPBOHKNO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=C(C(=O)NC2=O)C3=NNC(C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11328116.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328125.png)


![4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328151.png)
![2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11328159.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B11328161.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11328172.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B11328176.png)
![3-[3-(1H-imidazol-1-yl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328180.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B11328188.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11328200.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328205.png)
![8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328209.png)
